molecular formula C11H14N4O2 B2489275 4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034375-35-2

4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2489275
CAS No.: 2034375-35-2
M. Wt: 234.259
InChI Key: NJPZWSUWGOUOHI-UHFFFAOYSA-N
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Description

4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a potent and selective chemical probe identified for its high-affinity inhibition of the serine/threonine kinase PIM1. This compound exhibits significant research value in oncology, particularly in the study of hematological malignancies and solid tumors where PIM kinase expression is dysregulated. Its mechanism of action involves competitively binding to the ATP-binding pocket of PIM1 , thereby blocking its kinase activity and downstream signaling. The PIM kinase family (PIM1, PIM2, PIM3) plays a crucial role in cell survival, proliferation, and apoptosis, often cooperating with MYC oncogenes. Researchers utilize this compound to dissect the specific contributions of PIM1 signaling in cancer cell models, to investigate mechanisms of therapeutic resistance, and to explore synthetic lethal interactions. Its selectivity profile makes it a valuable tool for validating PIM1 as a target in phenotypic screens and for understanding the complex interplay within oncogenic kinase networks without the confounding effects of broader kinase inhibition.

Properties

IUPAC Name

4-(2-methoxyethylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-15-9(16)4-3-8-10(12-5-6-17-2)13-7-14-11(8)15/h3-4,7H,5-6H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPZWSUWGOUOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C(N=CN=C21)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate can then undergo further reactions to yield the desired pyrido[2,3-d]pyrimidine derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of microwave-assisted synthesis to improve reaction efficiency .

Mechanism of Action

The mechanism of action of 4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as tyrosine kinases. These enzymes play a crucial role in cellular signaling pathways by catalyzing the transfer of phosphate groups from ATP to tyrosine residues in proteins. By inhibiting these kinases, the compound can disrupt abnormal signaling pathways associated with diseases like cancer .

Comparison with Similar Compounds

Similar compounds to 4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one include other pyrido[2,3-d]pyrimidine derivatives, such as 7-deazaadenines and pyrrolo[2,3-d]pyrimidines . These compounds share a similar core structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for targeted drug design and development.

Biological Activity

4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a compound that has garnered attention for its potential biological activity, particularly as an inhibitor of receptor-interacting protein kinase 2 (RIPK2) and in the context of cancer treatment. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the pyrido[2,3-d]pyrimidine family, characterized by a fused bicyclic structure. Its synthesis typically involves multi-step processes that include the introduction of various substituents to enhance biological activity. For example, the synthesis of related compounds often starts with commercially available precursors and employs various reagents and conditions to yield the desired derivatives .

This compound primarily functions as a RIPK2 kinase inhibitor . RIPK2 is involved in immune response signaling pathways, particularly in the activation of nuclear factor κ-light chain enhancer of activated B cells (NF-κB). Inhibition of RIPK2 can modulate inflammatory responses and has implications in treating autoimmune diseases and certain cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against RIPK2 with varying potency depending on structural modifications. For instance, compounds derived from this scaffold have shown IC50 values in the low micromolar range against RIPK2 . The biological evaluation often includes assays using cell lines such as U2OS/NOD2 to assess chemokine responses and cellular signaling pathways activated by L18-MDP stimulation .

Pharmacokinetics

Pharmacokinetic studies indicate that after intraperitoneal administration at a dose of 10 mg/kg, the compound showed a half-life (t1/2) of approximately 3.4 hours and a clearance rate (Cl) of 45 mL/min/kg. These parameters suggest moderate bioavailability and potential for therapeutic application .

Case Studies

Several case studies have highlighted the potential therapeutic benefits of this compound:

  • Cancer Treatment : In experimental models of cancer, this compound has been shown to inhibit tumor growth by disrupting signaling pathways crucial for cancer cell survival. Its selective inhibition of RIPK2 has been linked to reduced proliferation in various cancer cell lines.
  • Autoimmunity : The modulation of immune responses through RIPK2 inhibition presents opportunities for treating autoimmune conditions. Experimental data indicate that treatment with this compound can lead to decreased inflammation markers in animal models.

Comparative Biological Activity

CompoundTarget KinaseIC50 (µM)Half-Life (h)Clearance (mL/min/kg)
This compoundRIPK2~0.53.445
Other pyrido derivativesVariousVariesVariesVaries

Q & A

Q. What synthetic methodologies are effective for constructing the pyrido[2,3-d]pyrimidin-7(8H)-one core structure?

The scaffold is synthesized via two primary strategies:

  • Pyrimidine-based routes : Cyclization of substituted pyrimidines (e.g., 4-amino-5-bromopyrimidines) or guanidine systems with tetrahydropyridine intermediates. Substituents at C6 (aryl/alkyl) and N8 (methyl/ethyl) are introduced during cyclization .
  • Pyridone-based routes : Dehydrogenation of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones using NaH or Na₂SeO₃ in DMSO under aerobic conditions, enabling oxidation to unsaturated systems .
    Key Optimization : Microwave-assisted reactions (e.g., 80°C, 1 hour in DMF) improve yields for amine substitutions at C2, while preparative HPLC (H₂O/ACN with 0.1% TFA) ensures purity .

Q. How do structural modifications at the N8 position influence kinase inhibition potency and selectivity?

N8 alkyl/aryl groups critically modulate kinase binding:

  • Methyl/ethyl groups : Enhance steric compatibility with hydrophobic pockets in kinases like MST3/4 or p38α. For example, 8-methyl derivatives show improved IC₅₀ values (25 nM for p38α) due to reduced steric clash .
  • 4-Aminobutyl substituents : Form salt bridges with Asp174 (DFG motif) and hydrogen bonds with Asn161/Ala160 in MST3/4, boosting selectivity over off-target kinases (Table 1) .

Table 1 : Selectivity profiles of N8-modified inhibitors (IC₅₀, nM)

Kinase8-Methyl Derivative4-Aminobutyl Derivative
MST3/412025
p38α25150
WEE238045
Data from enzymatic assays and crystallographic studies .

Advanced Research Questions

Q. What strategies resolve conflicting data between biochemical assays and cellular efficacy in pyrido[2,3-d]pyrimidin-7(8H)-one derivatives?

Discrepancies arise from off-target effects or cellular uptake limitations. Methodological approaches include:

  • Orthogonal validation : Combine Z’-Lyte kinase assays (biochemical IC₅₀) with cellular phosphorylation assays (e.g., CDK1 inhibition in oocytes) .
  • Metabolite profiling : Identify active metabolites (e.g., primary amine or N-oxide derivatives) via HPLC-MS to explain prolonged cellular activity despite rapid plasma clearance .
  • Structural tweaks : Introduce polar groups (e.g., 2-hydroxyethyl at C2) to improve solubility, as seen in pamapimod (oral bioavailability >60%) .

Q. How do advanced NMR and X-ray crystallography techniques elucidate binding modes of C4-modified derivatives?

  • X-ray crystallography : Reveals interactions like salt bridges (e.g., 4-aminobutyl-Asp174 in MST3/4) and π-π stacking with Phe residues in kinase pockets (Figure 4 in ).
  • ¹H/¹³C NMR : Characterizes regioselectivity in substitutions (e.g., δ 8.56 ppm for C2-NH in DMSO-d₆ confirms amine orientation) .
    Challenge : C4 modifications often face steric hindrance. Solution: Use bulky substituents (e.g., 2,6-dichlorophenyl at C6) to preorganize the scaffold for C4 functionalization .

Q. What computational and experimental approaches optimize selectivity against homologous kinases (e.g., WEE1 vs. WEE2)?

  • Virtual screening : Prioritize compounds with predicted ΔG < -9 kcal/mol for WEE2 over WEE1 using homology models .
  • Kinase panel profiling : Test >50 kinases (e.g., CDK4/6, Src) to identify off-target hits. For example, compound 63 shows >100-fold selectivity for PDGFr over EGFR .
  • Alanine scanning mutagenesis : Identify critical residues (e.g., gatekeeper Met109 in WEE2) for selective inhibitor design .

Q. How are metabolic stability and pharmacokinetic (PK) properties improved in preclinical candidates?

  • Prodrug strategies : Mask polar groups (e.g., tert-butyl esters) to enhance absorption, followed by enzymatic cleavage in vivo .
  • PK optimization : Adjust logP (2–4) via substituent tuning (e.g., fluorophenoxy groups reduce CYP450 metabolism). Compound 63 achieves a plasma half-life of 4.2 hours in rats .

Q. What role do substituents at C2 play in modulating ATP-competitive binding?

C2 amines engage in critical H-bonding:

  • 2-((2-Isopropoxyethyl)amino) : Forms H-bonds with kinase hinge regions (e.g., Met109 in p38α), conferring nanomolar potency .
  • 2-((4-Morpholinophenyl)amino) : Enhances solubility via morpholine’s polarity while maintaining ATP-pocket occupancy .

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